molecular formula C25H27N3O2 B2769906 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone CAS No. 2034579-31-0

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone

Cat. No.: B2769906
CAS No.: 2034579-31-0
M. Wt: 401.51
InChI Key: GVELFTCKMBPZIW-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidine is an important component of many larger molecules, including the nucleotides cytosine, thymine, and uracil, which are key building blocks of DNA and RNA .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction involving a 1,3-dicarbonyl compound and an amidine . The piperidine ring could be introduced through a reaction with a suitable piperidine derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, along with the two phenyl groups and the ketone group .


Chemical Reactions Analysis

As a compound containing multiple functional groups, this molecule could potentially undergo a variety of chemical reactions. For example, the ketone group could undergo reactions such as reduction to form an alcohol, or it could form a ketal or an imine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar ketone group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone is a compound that can be involved in various synthetic pathways for creating novel chemical entities. Research has shown its potential in synthesizing novel pyridopyrimidines and pyrimidinones, which are critical for developing new pharmaceuticals and materials. For example, it has been used in the efficient synthesis of 5,7-diaryldihydropyrimidines, highlighting its utility in creating compounds with potential biological activities (V. Vijayakumar, P. Karthikeyan, S. Sarveswari, 2014).

Anticancer Research Compounds derived from this compound have shown promise in anticancer research. For instance, a study on the synthesis and in vitro antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines revealed significant activity, suggesting the compound's derivatives as potential anticancer agents (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).

Antimicrobial Activity The chemical structure of this compound allows for modifications that can lead to potent antimicrobial agents. Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from related compounds, showed good antibacterial and antifungal activities, indicating the potential of derivatives for antimicrobial drug development (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).

Insecticidal and Antibacterial Potential The versatility of the compound extends to the synthesis of heterocyclic compounds with insecticidal and antibacterial properties. A study showed that pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiation displayed significant activity against specific insects and microorganisms, demonstrating the compound's utility in developing new pesticides and antibacterial agents (P. P. Deohate, Kalpana A. Palaspagar, 2020).

Corrosion Inhibition Interestingly, derivatives of this compound have been studied for their corrosion inhibitory effects on mild steel in acidic environments. Such research indicates the potential industrial applications of the compound's derivatives in protecting metals from corrosion, thereby extending the lifespan of metal structures and components (A. Senthilkumar, K. Tharini, M. G. Sethuraman, 2009).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use as a drug .

Properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-18-17-23(27-19(2)26-18)30-22-13-15-28(16-14-22)25(29)24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17,22,24H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVELFTCKMBPZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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